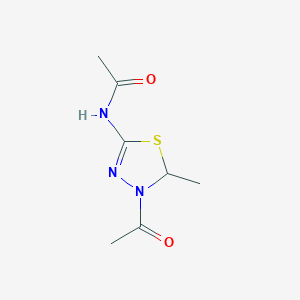
Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2·HCl. It is known for its unique structure, which includes a chlorophenoxy group and a hexahydro-1H-azepin-1-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenyl acetate. This intermediate is then reacted with 2-(hexahydro-1H-azepin-1-yl)ethanol in the presence of a suitable catalyst to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexahydro-1H-azepin-1-yl moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2-(4-chlorophenoxy)-N-[2-(hexahydro-1H-azepin-1-yl)ethyl]-, hydrochloride: Shares a similar structure but differs in the functional groups attached to the core structure.
2-(4-Chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)acetamide hydrochloride: Another structurally related compound with similar properties.
Uniqueness
Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71783-90-9 |
|---|---|
Molekularformel |
C16H23Cl2NO3 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-(azepan-1-ium-1-yl)ethyl 2-(4-chlorophenoxy)acetate;chloride |
InChI |
InChI=1S/C16H22ClNO3.ClH/c17-14-5-7-15(8-6-14)21-13-16(19)20-12-11-18-9-3-1-2-4-10-18;/h5-8H,1-4,9-13H2;1H |
InChI-Schlüssel |
HZOXOFGNIWMWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC[NH+](CC1)CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)




![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)


